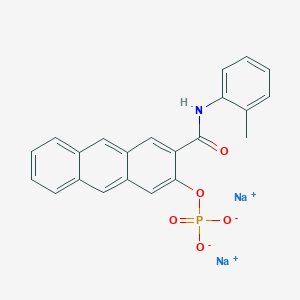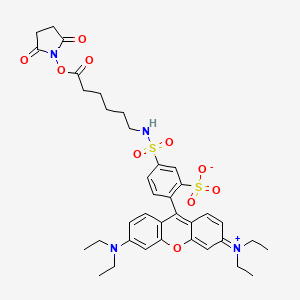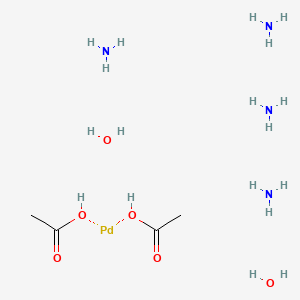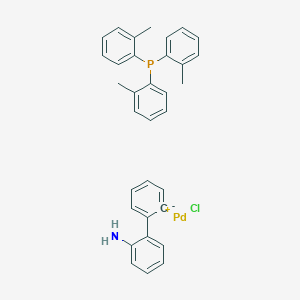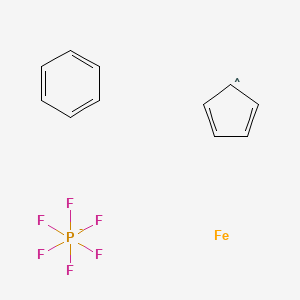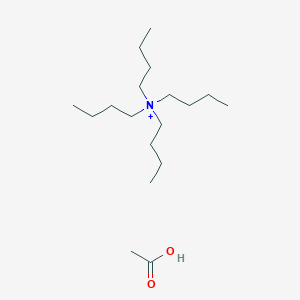
(2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one: is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a dioxane ring substituted with tert-butyl and methyl groups, which contribute to its stability and reactivity. Its stereochemistry, denoted by the (2R,6R) configuration, plays a crucial role in its interactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl acetoacetate with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the dioxane ring.
Reaction Conditions:
Catalyst: Acidic conditions, often using sulfuric acid or p-toluenesulfonic acid.
Temperature: Typically conducted at elevated temperatures (around 60-80°C) to facilitate the cyclization process.
Solvent: Common solvents include ethanol or methanol to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. Continuous flow reactors allow for precise control over reaction parameters, reducing the risk associated with handling hazardous reagents and improving yield and purity.
化学反応の分析
Types of Reactions
(2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions, often using hydrogenation catalysts like palladium on carbon, can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Solvents: Depending on the reaction, solvents like dichloromethane, ethanol, or water are used to dissolve reactants and control the reaction environment.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and chiral intermediates.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals due to its stability and reactivity.
作用機序
The mechanism by which (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and altering metabolic pathways.
類似化合物との比較
(2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one: can be compared with other dioxane derivatives and chiral compounds:
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with significant antidepressant effects.
(R,S)-Ketamine: Known for its rapid antidepressant action but with different side effect profiles.
(2R,6R)-Hydroxynorketamine: Exhibits unique properties compared to its parent compound, ketamine, due to its lack of dissociative effects.
These comparisons highlight the unique structural and functional aspects of This compound , making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
(2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one |
InChI |
InChI=1S/C9H16O3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h6,8H,5H2,1-4H3/t6-,8-/m1/s1 |
InChIキー |
SFWUTHYTQUXJTB-HTRCEHHLSA-N |
異性体SMILES |
C[C@@H]1CC(=O)O[C@@H](O1)C(C)(C)C |
正規SMILES |
CC1CC(=O)OC(O1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)
